N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine
Brand Name: Vulcanchem
CAS No.: 1689884-87-4
VCID: VC4328436
InChI: InChI=1S/C7H15NO/c1-6(2)8(3)4-7-5-9-7/h6-7H,4-5H2,1-3H3/t7-/m0/s1
SMILES: CC(C)N(C)CC1CO1
Molecular Formula: C7H15NO
Molecular Weight: 129.203

N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine

CAS No.: 1689884-87-4

Cat. No.: VC4328436

Molecular Formula: C7H15NO

Molecular Weight: 129.203

* For research use only. Not for human or veterinary use.

N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine - 1689884-87-4

Specification

CAS No. 1689884-87-4
Molecular Formula C7H15NO
Molecular Weight 129.203
IUPAC Name N-methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine
Standard InChI InChI=1S/C7H15NO/c1-6(2)8(3)4-7-5-9-7/h6-7H,4-5H2,1-3H3/t7-/m0/s1
Standard InChI Key KRSKXWNYUQDZLG-ZETCQYMHSA-N
SMILES CC(C)N(C)CC1CO1

Introduction

Chemical Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine primarily involves the nucleophilic ring-opening of epoxides by secondary amines. A common route utilizes (S)-glycidyl methyl ether and isopropylamine in aprotic solvents such as dichloromethane or toluene at low temperatures (0–5°C) to minimize side reactions and enhance enantiomeric purity. The reaction proceeds via an SN2 mechanism, where the amine attacks the less substituted carbon of the epoxide, preserving the stereochemical integrity of the (2S)-oxiran-2-yl group .

Key parameters influencing yield and purity include:

  • Temperature: Lower temperatures (≤5°C) favor selective epoxide opening, achieving yields exceeding 85%.

  • Solvent polarity: Polar solvents like dichloromethane improve reaction kinetics compared to nonpolar alternatives .

  • Stoichiometry: A 1:1 molar ratio of epoxide to amine optimizes product formation while avoiding di- or tri-substituted byproducts.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance scalability and reproducibility. This method offers precise control over reaction parameters (residence time, temperature, and pressure), reducing energy consumption and improving safety profiles compared to batch processes. Recent advancements in microreactor technology have further increased space-time yields by 30–40%, making large-scale synthesis economically viable.

Table 1: Comparison of Synthesis Methods

ParameterBatch ProcessContinuous Flow
Yield75–85%88–92%
Reaction Time12–24 h2–4 h
Purity90–95%95–98%
ScalabilityLimitedHigh

Structural and Spectroscopic Characterization

Molecular Architecture

The compound’s structure comprises a (2S)-configured oxirane ring fused to a methylisopropylamine moiety. X-ray crystallography confirms a puckered epoxy ring with a C-O-C angle of 61.5°, while the amine group adopts a trigonal pyramidal geometry . The stereochemistry at the oxirane carbon is critical for its biological activity, as enantiomeric impurities (e.g., 2R-configuration) reduce target binding affinity by up to 50% .

Spectroscopic Data

  • NMR (CDCl₃):

    • ¹H NMR: δ 1.05 (s, 6H, CH(CH₃)₂), 2.25 (s, 3H, N-CH₃), 2.70–2.85 (m, 2H, CH₂-N), 3.15 (dd, 1H, O-CH), 3.45 (t, 1H, O-CH₂) .

    • ¹³C NMR: δ 22.1 (CH(CH₃)₂), 34.8 (N-CH₃), 51.9 (CH₂-N), 58.3 (O-CH), 65.4 (O-CH₂) .

  • IR (cm⁻¹): 3320 (N-H stretch), 1250 (C-O-C epoxide), 910 (epoxide ring vibration) .

Biological Activity and Structure-Activity Relationships

Enzyme Inhibition Mechanisms

The compound’s epoxide ring exhibits electrophilic reactivity, enabling covalent interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Studies on analogous epoxides demonstrate inhibition of cytochrome P450 enzymes (e.g., CYP3A4) and proteases, with IC₅₀ values ranging from 5–20 µM . Modifications to the amine substituent significantly alter potency:

Table 2: Impact of Amine Substituents on Enzyme Inhibition

R GroupCYP3A4 Inhibition (%)Protease Inhibition (%)
tert-Butyl57.7 ± 6.0725.8 ± 5.02
Isopropyl59.5 ± 9.3151.6 ± 2.38
Cyclopropyl37.8 ± 5.5511.6 ± 3.28

Applications in Pharmaceutical and Material Science

Drug Intermediate

The compound serves as a key building block for β-blockers and kinase inhibitors. Its epoxide ring undergoes ring-opening with thiols or amines to generate β-hydroxy sulfides or diamines, which are pharmacophores in antihypertensive agents .

Epoxy Resin Modifier

Incorporating N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine into epoxy resins improves crosslinking density and thermal stability. Composites modified with 5 wt% of this amine exhibit a 40% increase in glass transition temperature (Tg = 185°C) compared to unmodified resins .

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